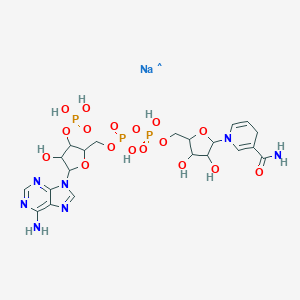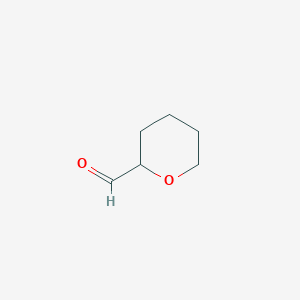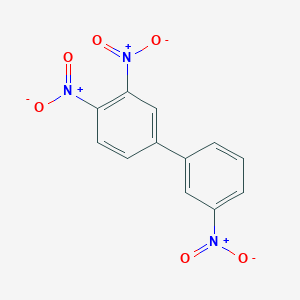
1,1'-Biphenyl, 3,3',4-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Biphenyl, 3,3',4-trinitro-' is a chemical compound that is commonly used in scientific research. It is also known as TNBP, and it is a yellow crystalline powder that is soluble in organic solvents. TNBP is used in a variety of applications, including as a plasticizer, a solvent, and a stabilizer for polymers.
Mecanismo De Acción
TNBP is a nitro compound, which means that it contains a nitro group (-NO2) in its chemical structure. The nitro group is responsible for the chemical and biological properties of TNBP. TNBP is a strong oxidizing agent that can react with a variety of organic and inorganic compounds. It can also react with biological molecules, such as proteins and DNA, leading to cellular damage.
Biochemical and Physiological Effects:
TNBP has been shown to have a variety of biochemical and physiological effects. It can cause oxidative stress and damage to cells and tissues. It can also cause DNA damage and mutations, leading to potential carcinogenic effects. TNBP exposure has also been linked to reproductive and developmental toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TNBP is a useful compound for scientific research due to its strong oxidizing properties and its ability to extract organic compounds from environmental samples. However, its potential toxicity and carcinogenic effects make it a hazardous substance to work with, requiring careful handling and safety precautions.
Direcciones Futuras
There are a number of future directions for research on TNBP. One area of interest is the development of safer and more effective plasticizers and stabilizers for polymers. Another area of research is the investigation of TNBP's potential as an anti-cancer agent, due to its ability to cause DNA damage and mutations. Finally, further research is needed to better understand the potential health effects of TNBP exposure in humans and to develop effective risk mitigation strategies.
Métodos De Síntesis
The synthesis of TNBP involves the nitration of biphenyl with a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of TNBP is a complex process that requires careful handling and attention to safety precautions.
Aplicaciones Científicas De Investigación
TNBP is used in a variety of scientific research applications, including as a reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. It is also used as a solvent for the extraction of organic compounds from soil and water samples. TNBP is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Propiedades
Número CAS |
106323-83-5 |
|---|---|
Nombre del producto |
1,1'-Biphenyl, 3,3',4-trinitro- |
Fórmula molecular |
C12H7N3O6 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
1,2-dinitro-4-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H |
Clave InChI |
XEAAGZOUMUJBTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
106323-83-5 |
Sinónimos |
343TRINITROBIPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
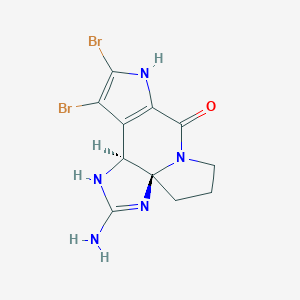
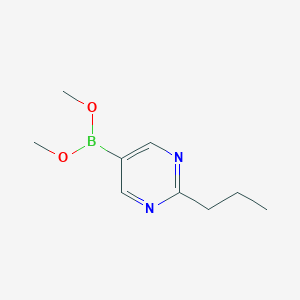
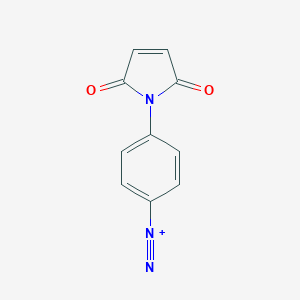
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
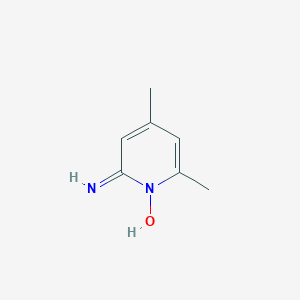
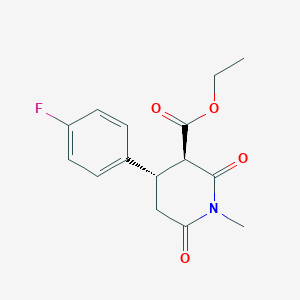
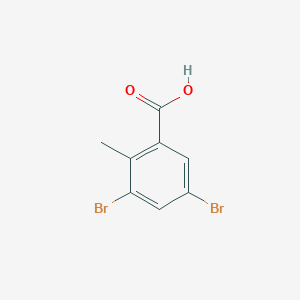
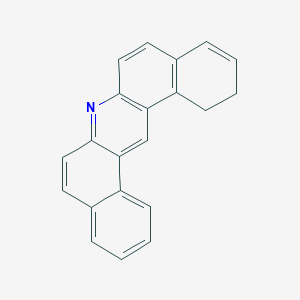
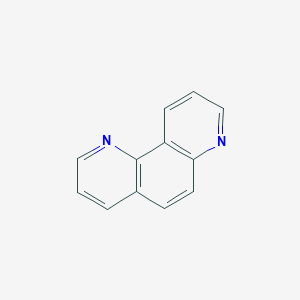
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
